molecular formula C19H14Cl3NO4 B1674078 5-Methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)-1H-indole-3-acetic acid CAS No. 168086-64-4

5-Methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)-1H-indole-3-acetic acid

Cat. No.: B1674078
CAS No.: 168086-64-4
M. Wt: 426.7 g/mol
InChI Key: WUJUBERMAKRECF-UHFFFAOYSA-N
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Description

This compound belongs to the indole-3-acetic acid class, characterized by a substituted indole core linked to an acetic acid moiety. The structure includes:

  • 5-Methoxy group: Enhances electron density and may influence binding interactions.
  • 2-Methyl group: Contributes to steric effects and metabolic stability.
  • 1-(2,4,6-Trichlorobenzoyl) substituent: A highly halogenated aromatic group that likely improves lipophilicity and target affinity via halogen bonding .
  • 3-Acetic acid: A common feature in non-steroidal anti-inflammatory drugs (NSAIDs), enabling interactions with cyclooxygenase (COX) enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-748780 involves the introduction of a trichlorobenzoyl moiety and altering the side chain by a beta-branched butyric acid. The key steps include:

Industrial Production Methods

Industrial production of L-748780 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

L-748780 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

L-748780 has a wide range of scientific research applications, including:

Mechanism of Action

L-748780 exerts its effects by selectively inhibiting the COX-2 enzyme. The mechanism involves binding to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This selective inhibition spares COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares key structural and physicochemical properties:

Compound Name CAS Number Substituent at Indole 1-Position Key Structural Differences Molecular Weight Notable Properties
5-Methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)-1H-indole-3-acetic acid N/A 2,4,6-Trichlorobenzoyl High halogen content ~434.5* Enhanced lipophilicity, potential for strong halogen bonding
Indomethacin 53-86-1 4-Chlorobenzoyl Single chloro substituent 357.8 COX inhibitor; anti-inflammatory
Cinnetacin N/A Cinnamoyl α,β-unsaturated ketone 349.4 Yellow crystals; mp 170–172°C
2-(5-Methoxy-1H-indol-3-yl)acetic acid 3471-31-6 Hydrogen No substitution at 1- or 2-positions 219.2 Simpler structure; lower molecular weight
5-Methoxy-2-methyl-1-(3-pyridinylcarbonyl)-1H-indole-3-acetic acid 16426-83-8 3-Pyridinylcarbonyl Nitrogen-containing aromatic group 324.3 Potential for polar interactions

*Estimated based on molecular formula.

Key Observations:

Acyl Group Variations :

  • Cinnamoyl (Cinnetacin) : Introduces conformational rigidity via the α,β-unsaturated system, which may alter target selectivity compared to benzoyl derivatives .
  • 3-Pyridinylcarbonyl : Adds a basic nitrogen atom, improving solubility but possibly reducing membrane permeability .

Simpler Analogs : Compounds lacking substitutions at the 1-position (e.g., 2-(5-Methoxy-1H-indol-3-yl)acetic acid) exhibit reduced molecular complexity and lower molecular weights, often correlating with diminished pharmacological activity .

Pharmacological Implications

  • Enzyme Inhibition: highlights that indole-3-acetamides (e.g., 5-methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-acetic acid) inhibit human nonpancreatic secretory phospholipase A2 (hnps-PLA2), a target in inflammatory diseases. The acetic acid moiety in the subject compound may similarly interact with catalytic sites, while the trichlorobenzoyl group could enhance binding through hydrophobic interactions .
  • COX Selectivity : Indomethacin’s 4-chlorobenzoyl group is critical for COX-1/COX-2 inhibition. The trichlorobenzoyl analog may exhibit altered selectivity or potency due to steric and electronic differences .

Physicochemical Properties

  • Solubility : The acetic acid moiety provides some aqueous solubility, though this may be offset by the hydrophobic trichlorobenzoyl group.

Biological Activity

5-Methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)-1H-indole-3-acetic acid is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C_{26}H_{21}Cl_{3}N_{2}O_{4}. Its molecular weight is approximately 426.7 g/mol . The structure features an indole moiety substituted with a methoxy group and a trichlorobenzoyl group, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Indole Derivative : Starting from 5-methoxyindole, the compound undergoes alkylation to introduce the methyl group.
  • Acylation : The indole derivative is then acylated using 2,4,6-trichlorobenzoyl chloride to form the final product.
  • Purification : The crude product is purified through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains have shown promising results:

  • Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values as low as 3.12 µg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating strong antibacterial activity .
Bacterial StrainMIC (µg/mL)
Pseudomonas aeruginosa3.12
Klebsiella pneumoniae3.12

Cytotoxicity

The cytotoxic potential of the compound has also been evaluated through various assays:

  • Brine Shrimp Lethality Test : The compound exhibited an LC50 value of approximately 5.7 µg/mL, indicating significant cytotoxic effects on brine shrimp larvae .

Antioxidant Activity

In addition to its antimicrobial and cytotoxic properties, the compound has shown antioxidant activity:

  • Total Antioxidant Capacity (TAC) : It demonstrated effective free radical scavenging ability in assays designed to measure TAC and total reducing power (TRP) .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of indole derivatives including this compound found that it effectively inhibited the growth of multiple pathogens, highlighting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment : In laboratory settings, the compound was tested against cancer cell lines where it exhibited selective cytotoxicity compared to normal cells, suggesting its potential as an anticancer agent .

Properties

IUPAC Name

2-[5-methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl3NO4/c1-9-12(8-17(24)25)13-7-11(27-2)3-4-16(13)23(9)19(26)18-14(21)5-10(20)6-15(18)22/h3-7H,8H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJUBERMAKRECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=C(C=C(C=C3Cl)Cl)Cl)C=CC(=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168476
Record name L 748780
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168086-64-4
Record name L 748780
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168086644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L 748780
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1-(2,4,6-trichlorobenzoyl)-5-methoxy-2-methyl-3-indolyl acetic acid 2-(trimethylsilyl)ethyl ester (2.80 g) in THF (25.0 mL) at 0° C. was added TBAF (14.7 mL). After a period of 5 h at room temperature, the reaction mixture was acidified by the addition of NH4Cl and HCl, extracted with EtOAc, dried over Na2SO4 and evaporated. The resulting solid was washed with 10% EtOAc in hexane and recrystallized (EtOAc-hexane) to afford 1.73 g of the title compound, m.p. 193°-196° C.
Name
1-(2,4,6-trichlorobenzoyl)-5-methoxy-2-methyl-3-indolyl acetic acid 2-(trimethylsilyl)ethyl ester
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
14.7 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)-1H-indole-3-acetic acid
Methyl 2-[5-methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)indol-3-yl]acetate
5-Methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)-1H-indole-3-acetic acid
Reactant of Route 3
5-Methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)-1H-indole-3-acetic acid
Reactant of Route 4
5-Methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)-1H-indole-3-acetic acid
Reactant of Route 5
Sodium Chlorite
5-Methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)-1H-indole-3-acetic acid
Reactant of Route 6
5-Methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)-1H-indole-3-acetic acid

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